2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate
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Overview
Description
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate is a complex organic compound characterized by its unique structural features It contains a chlorophenyl group, an adamantyl moiety, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate typically involves multiple steps. One common approach starts with the preparation of the adamantyl derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the phenylcarbamate moiety through a carbamation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives and phenylcarbamate compounds. Examples include:
- 2-(adamantan-2-yl)ethyl N-phenylcarbamate
- 2-(4-chlorophenyl)ethyl N-phenylcarbamate
Uniqueness
What sets 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate apart is its combination of structural features, which confer unique chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the chlorophenyl group enhances its reactivity and potential biological activity .
Properties
IUPAC Name |
2-[[2-[2-(4-chlorophenyl)-2-adamantyl]acetyl]amino]ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O3/c28-23-8-6-20(7-9-23)27(21-13-18-12-19(15-21)16-22(27)14-18)17-25(31)29-10-11-33-26(32)30-24-4-2-1-3-5-24/h1-9,18-19,21-22H,10-17H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCMJMUWNYRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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